molecular formula C8H17NO B12867689 2,2,6-Trimethylpiperidin-4-ol

2,2,6-Trimethylpiperidin-4-ol

Cat. No.: B12867689
M. Wt: 143.23 g/mol
InChI Key: ONDFBGMLXISNCV-UHFFFAOYSA-N
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Description

2,2,6-Trimethylpiperidin-4-ol is a piperidine derivative characterized by three methyl groups at the 2 and 6 positions of the piperidine ring and a hydroxyl group at position 4. Its structural uniqueness arises from the steric and electronic effects imparted by the methyl substituents, which influence its reactivity, solubility, and biological interactions. The compound is synthesized via alkylation and hydroxylation strategies, often employing catalysts like palladium on carbon for hydrogenation steps . It serves as a versatile intermediate in pharmaceutical synthesis, particularly in developing antimicrobial and neuropharmacological agents, where its hydroxyl group facilitates hydrogen bonding with biological targets .

Properties

IUPAC Name

2,2,6-trimethylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6-4-7(10)5-8(2,3)9-6/h6-7,9-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDFBGMLXISNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-Trimethylpiperidin-4-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of acetone with ammonia and formaldehyde, followed by reduction. The reaction conditions often include the use of catalysts such as metal oxides to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylpiperidin-4-ol involves its interaction with various molecular targets and pathways. The sterically hindered structure of the compound allows it to act as a selective reagent in chemical reactions, often forming stable intermediates and products. In biological systems, it may interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2,2,6-trimethylpiperidin-4-ol and related piperidine derivatives are critical for understanding its applications. Below is a detailed analysis:

Structural and Steric Comparisons

Compound Name CAS Number Methyl Substituents Hydroxyl Position Key Structural Features Steric Hindrance
This compound Not Provided 2, 2, 6 4 Three methyl groups, 4-OH Moderate
2,2,6,6-Tetramethylpiperidin-4-ol 937681-12-4 2, 2, 6, 6 4 Four methyl groups, 4-OH High
1,2,6-Trimethylpiperidin-4-ol 90226-91-8 1, 2, 6 4 Methyl at 1, 2, 6; 4-OH Moderate
1,4,6-Trimethylpiperidin-2-ol Not Provided 1, 4, 6 2 Hydroxyl at 2, methyl at 1, 4, 6 Low
  • Steric Effects : The 2,2,6-trimethyl variant exhibits moderate steric hindrance compared to the tetramethyl analog, which has higher steric bulk due to additional methyl groups .
  • Hydroxyl Position : The 4-OH group in this compound enhances hydrogen-bonding capacity compared to derivatives with hydroxyl groups at position 2 (e.g., 1,4,6-trimethylpiperidin-2-ol) .

Industrial and Pharmacokinetic Profiles

  • Solubility : The 4-OH group increases water solubility compared to fully alkylated derivatives (e.g., 2,2,6,6-tetramethylpiperidine) .
  • Stability : Methyl groups at positions 2 and 6 provide steric protection against oxidative degradation, enhancing shelf-life .

Key Research Findings

Steric vs. Electronic Trade-offs : While 2,2,6,6-tetramethylpiperidin-4-ol offers greater metabolic stability, its high steric hindrance limits reactivity in certain syntheses. The trimethyl variant balances stability and reactivity .

Biological Selectivity: Derivatives with hydroxyl groups (e.g., this compound) exhibit higher target affinity than non-polar analogs, as seen in EC50 comparisons for antiviral piperidines .

Synthetic Versatility : The trimethyl structure allows easier functionalization at position 4 compared to bicyclic analogs like (3-endo)-8-azabicyclo[3.2.1]octan-3-ol, which have constrained ring systems .

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